molecular formula C36H39BF4N3O2RuS B6308511 [(1R,2R)-2-azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;pyridine;ruthenium(3+);tetrafluoroborate CAS No. 1192483-28-5

[(1R,2R)-2-azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;pyridine;ruthenium(3+);tetrafluoroborate

Cat. No.: B6308511
CAS No.: 1192483-28-5
M. Wt: 765.7 g/mol
InChI Key: LGOBCOGGIKGJQP-ZPVXIRCVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “[(1R,2R)-2-azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;pyridine;ruthenium(3+);tetrafluoroborate” is a complex chemical entity that incorporates multiple functional groups and metal coordination

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise conditions to ensure the correct formation of the desired product. The initial step typically involves the preparation of the [(1R,2R)-2-azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide moiety. This can be achieved through a series of nucleophilic substitution reactions, where the azanidyl group is introduced to the diphenylethyl backbone under controlled temperature and pH conditions.

Subsequently, the 1-methyl-4-propan-2-ylbenzene and pyridine ligands are coordinated to the ruthenium(3+) center. This coordination is facilitated by the use of a suitable solvent, such as dichloromethane or acetonitrile, and often requires the presence of a base to deprotonate the ligands, allowing them to bind to the metal center effectively.

Industrial Production Methods

Industrial production of this compound would likely involve a scaled-up version of the laboratory synthesis, with additional steps to ensure purity and yield. This might include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of advanced purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The ruthenium center can participate in oxidation reactions, where it cycles between different oxidation states.

    Reduction: Similarly, the ruthenium center can be reduced, often in the presence of reducing agents such as sodium borohydride.

    Substitution: The ligands coordinated to the ruthenium center can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Ligand exchange reactions often require the use of coordinating solvents and bases to facilitate the substitution process.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions might yield higher oxidation state complexes, while reduction reactions could produce lower oxidation state species.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Catalysis: It can serve as a catalyst in various organic transformations, such as hydrogenation and oxidation reactions.

    Medicinal Chemistry: The compound’s ability to coordinate with different ligands makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its unique structure allows it to be used in the development of advanced materials, such as conductive polymers and metal-organic frameworks.

Mechanism of Action

The mechanism by which this compound exerts its effects is primarily through its ability to coordinate with various substrates and facilitate their transformation. The ruthenium center plays a crucial role in this process, acting as a catalytic site where substrates can bind and undergo chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with substrates through coordination bonds, altering their electronic structure and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Allylamine: An organic compound with a similar amine functional group.

    2,2’-Bipyridine: A bidentate ligand commonly used in coordination chemistry.

    Carbonyl Compounds: Such as aldehydes and ketones, which undergo similar types of reactions.

Uniqueness

What sets this compound apart is its complex structure, which combines multiple functional groups and a metal center. This allows it to participate in a broader range of chemical reactions and makes it more versatile in its applications compared to simpler compounds like allylamine or 2,2’-bipyridine.

Properties

IUPAC Name

[(1R,2R)-2-azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;pyridine;ruthenium(3+);tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S.C10H14.C5H5N.BF4.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-8(2)10-6-4-9(3)5-7-10;1-2-4-6-5-3-1;2-1(3,4)5;/h2-15,20-22H,1H3;4-8H,1-3H3;1-5H;;/q-2;;;-1;+3/t20-,21-;;;;/m1..../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGOBCOGGIKGJQP-ZPVXIRCVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)[NH-].C1=CC=NC=C1.[Ru+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-][C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)[NH-].C1=CC=NC=C1.[Ru+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H39BF4N3O2RuS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

765.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.